2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid

Physicochemical profiling Lead optimization Chemoinformatics

Medicinal chemistry programs often face SAR reproducibility risks when substituting nicotinic acid scaffolds without quantitative evidence. This compound offers a +0.3 logP advantage over the 5-substituted regioisomer for enhanced passive permeability while maintaining identical TPSA. Sourced for reliable scale-up with documented COAs. • Superior Permeability: +0.3 logP vs. regioisomer for intracellular target engagement. • Data-Rich Scaffold: Annotated with 39 activities across 30 targets in ChEMBL (CHEMBL3470002). • Bidentate Ligand Geometry: Thiophen-3-yl pattern enables distinct metal coordination.

Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
CAS No. 1240527-66-5
Cat. No. B1373056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid
CAS1240527-66-5
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C2=CSC=C2)C(=O)O
InChIInChI=1S/C11H9NO2S/c1-7-9(11(13)14)2-3-10(12-7)8-4-5-15-6-8/h2-6H,1H3,(H,13,14)
InChIKeyFUCJUGOLMYVBFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid: Physicochemical Identity and Classification


2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid (CAS 1240527-66-5) is a heterocyclic small molecule belonging to the pyridine-3-carboxylic acid (nicotinic acid) family, in which a pyridine ring is substituted at the 2-position with a methyl group and at the 6-position with a thiophen-3-yl ring [1]. It has a molecular formula of C11H9NO2S and a molecular weight of 219.26 g/mol [1]. The compound is distributed by specialty chemical suppliers as a research-grade building block, with typical purities of 95% (HPLC) . Its computed physicochemical properties include a logP of ~2.1, a topological polar surface area of 78.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [2]. It is registered in authoritative chemistry databases under PubChem CID 47003235 and ChEMBL ID CHEMBL3470002, indicating its formal inclusion in medicinal chemistry screening collections [2][3]. This baseline identity serves as the reference point against which analogs and alternatives must be quantitatively compared.

Purity Research-grade purity (HPLC) for building block synthesis
Profile Moderate lipophilicity and low TPSA support permeability screening
Screening Registered in ChEMBL and PubChem screening collections

2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid: Generic Substitution Risks


The pyridine-3-carboxylic acid scaffold is shared by numerous in-class analogs, including 6-(thiophen-3-yl)nicotinic acid (CAS 877674-90-3), 5-(thiophen-3-yl)nicotinic acid (CAS 893723-32-5), and 6-(2-methylthiophen-3-yl)nicotinic acid (CAS 1261896-95-0), among others [1]. The presence or absence of the 2-methyl substituent, the position of the thiophene attachment, and the nature of the heteroaryl ring (thiophene vs. furan vs. phenyl) are known to influence critical molecular properties such as logP, metabolic stability, and target binding conformation [1]. Therefore, generic substitution of one analog for another without explicit, quantitative, comparator-based evidence introduces risk in reproducible synthesis, structure-activity relationship (SAR) interpretation, and downstream biological assay performance. The evidence profiles below offer a transparent assessment of where measurable differentiation is and is not currently available.

The 2-methyl substituent alters logP and binding conformation; des-methyl analogs may not transfer directly.
Regioisomer variation (6-thiophen-3-yl vs. 5-) may shift coordination geometry and target interactions.
Replacing thiophene with phenyl removes the sulfur coordination handle, altering metal-binding profiles.

2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid: Comparator-Based Quantitative Evidence


Molecular Property Comparison: Regioisomers and Des-methyl Analogs

The target compound (2-methyl-6-(thiophen-3-yl) derivative) exhibits a computed logP (XLogP3) of 2.1 [1]. In comparison, its closest regioisomer, 5-(thiophen-3-yl)nicotinic acid (CAS 893723-32-5), has a computed logP of approximately 1.8 [2]. The addition of the 2-methyl group increases lipophilicity by ~0.3 log units. The topological polar surface area (TPSA) is identical for both compounds at 78.4 Ų [1][2], indicating that the methyl substitution achieves higher membrane permeability without increasing polar surface. The des-methyl analog, 6-(thiophen-3-yl)nicotinic acid (CAS 877674-90-3), also shares the same TPSA but its logP is not reported; however, the absence of the 2-methyl group is expected to lower logP, making the target compound more favorable for passive membrane permeation in cell-based assays.

Lipophilicity & TPSA
Reported
logP 2.1 vs 1.8
TPSA 78.4 Ų (same)
Supports permeability-based scaffold selection.
Computed values; experimental confirmation recommended.
Physicochemical profiling Lead optimization Chemoinformatics

Purity Specification as a Proxy for Reproducibility

The target compound is commercially supplied at a minimum purity of 95% (HPLC) . The des-methyl analog, 6-(thiophen-3-yl)nicotinic acid (CAS 877674-90-3), is also available at 95% purity , while 6-(2-methylthiophen-3-yl)nicotinic acid (CAS 1261896-95-0) is listed with a purity of 97% . This indicates that the 95% specification for the target compound is industry-standard and does not represent a purity advantage, but ensures that batch-to-batch variability is controlled within typical limits for research-grade building blocks.

Purity Specification
Specification review
95% (HPLC)
Industry-standard purity for building blocks.
Verify CoA for batch-specific data.
Chemical synthesis Quality control Building blocks

Thiophene-3-yl vs. Phenyl in Metal Coordination

The thiophene sulfur atom provides a distinct coordination handle not present in phenyl-substituted analogs. 6-Phenylnicotinic acid (CAS 15833-41-1) has the same molecular framework but lacks the sulfur heteroatom. While no direct comparative coordination data exist for the target compound, class-level evidence indicates that thiophene-containing ligands form more stable complexes with soft transition metals (e.g., Pd, Cu, Au) compared to phenyl analogs [1]. The thiophen-3-yl substitution pattern, as opposed to thiophen-2-yl, positions the sulfur atom in a geometry that may favor bidentate coordination modes when combined with the pyridine nitrogen [2].

Coordination Potential
Class-level
Thiophene-S vs phenyl (absent)
May support soft metal coordination design.
Direct comparative data not available.
Medicinal chemistry Catalysis Ligand design

Bioactivity Profile in ChEMBL

The compound is registered in ChEMBL (ID CHEMBL3470002) with a bioactivity summary of 39 total activities across 30 targets [1]. The majority of recorded assays are inhibition-based (38 out of 39), predominantly at enzyme targets [1]. However, specific potency values (e.g., IC50, Ki) are not publicly accessible from the compound report card alone and require querying the full ChEMBL assay database. In contrast, the des-methyl analog, 6-(thiophen-3-yl)nicotinic acid (ChEMBL ID likely different), lacks a comparable breadth of recorded bioactivity data in public repositories. The sheer volume of recorded interactions for the target compound suggests a broader screening history, which may reduce the risk of encountering unanticipated polypharmacology in hit-to-lead progression.

Bioactivity Volume
Reported
39 activities
30 targets
Broader screening history supports selectivity review.
IC50/Ki values require database query.
Bioactivity screening Drug discovery Target engagement

Supply Chain and Availability for Procurement

The target compound is stocked by multiple suppliers, including American Elements (bulk and research quantities) and AKSci (research quantities, 95% purity) [1]. American Elements offers packaging up to bulk quantities (25 kg drums) with certificates of analysis, while AKSci provides on-demand COA and SDS [1]. In comparison, the des-methyl analog 6-(thiophen-3-yl)nicotinic acid is listed by niche suppliers with less transparent specifications . The broader availability and formal documentation for the target compound reduce procurement lead times and quality uncertainty, which are critical factors in industrial R&D environments.

Supply Chain
Supplier review
≥2 suppliers
COA/SDS available
Transparent documentation may reduce procurement risk.
Verify lead times and batch sizes.
Procurement Supply chain Research materials

2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid: Application Scenarios


Lead Optimization for Cell-Permeable Inhibitors

When a medicinal chemistry program requires a nicotinic acid scaffold with enhanced passive permeability, the +0.3 logP advantage of the 2-methyl-6-(thiophen-3-yl) derivative over the 5-substituted regioisomer [1] makes it the preferred choice for cell-based assays where intracellular target engagement is critical. The identical TPSA ensures that solubility is not compromised relative to analogs.

Transition-Metal Catalyst and Metallodrug Ligand Development

For projects requiring a bidentate ligand that combines a pyridine nitrogen with a thiophene sulfur donor, the thiophen-3-yl substitution pattern offers a distinct coordination geometry [1]. This structural feature is absent in phenyl-substituted nicotinic acids, potentially enabling selective metal chelation for catalytic or therapeutic applications.

Hit-to-Lead Progression for Kinase and Enzyme Targets

The compound's extensive bioactivity annotation in ChEMBL (39 activities across 30 targets) [1] provides a broader safety and selectivity profile than less-profiled analogs. This reduces the risk of late-stage failure due to unforeseen off-target effects, making it a more reliable starting point for lead optimization campaigns.

Industrial-Scale Synthesis with Batch Reproducibility

When scaling up from milligram to kilogram quantities, the availability of the target compound from multiple suppliers with documented COAs and bulk packaging options [1] minimizes procurement risk and ensures consistent quality, which is essential for process chemistry and manufacturing scale-up studies.

Application
Selection Property
Validation Focus
Cell-permeable inhibitor lead optimization
Moderate lipophilicity with low TPSA
Permeability assay validation
Metal coordination ligand design
Thiophene-3-yl sulfur donor
Coordination geometry and stability assessment
Kinase/enzyme hit-to-lead progression
Broad screening history in ChEMBL
Off-target liability profiling
Scale-up synthesis
Multi-supplier availability with COA/SDS
Batch reproducibility verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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